2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine
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Overview
Description
2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine is a compound that features a benzene ring substituted with a chloro group and an imidazole ring. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties .
Preparation Methods
The synthesis of 2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine typically involves the cyclization of amido-nitriles or the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the benzene ring.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential antimicrobial properties and can be used in the development of new antibiotics.
Medicine: It may be explored for its potential therapeutic effects in treating various diseases.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with metal ions or other active sites in enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives like:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Astemizole: Another antihistaminic agent.
Compared to these compounds, 2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine may have unique properties due to the presence of the chloro group and the specific substitution pattern on the benzene ring.
Properties
Molecular Formula |
C9H11ClN4 |
---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
2-chloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C9H11ClN4/c10-7-5-6(11)1-2-8(7)14-9-12-3-4-13-9/h1-2,5H,3-4,11H2,(H2,12,13,14) |
InChI Key |
ZSWLKKJDMAIFNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
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